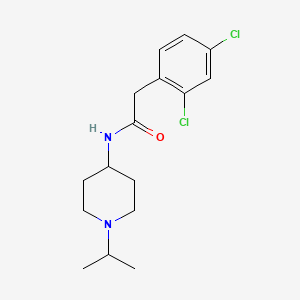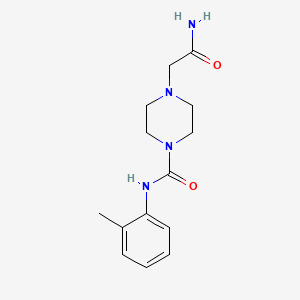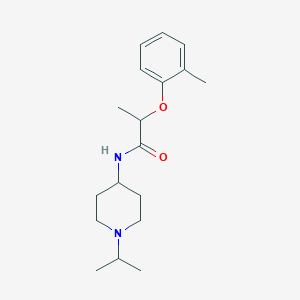![molecular formula C19H24N2OS B5232418 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as ITCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITCP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
ITCP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ITCP has been shown to have neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. ITCP has also been shown to have antioxidant properties, which can protect neurons from oxidative stress, a common feature of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of ITCP is not fully understood, but it is believed to act through multiple pathways. ITCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. ITCP has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
ITCP has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, ITCP has been shown to have anti-inflammatory effects. ITCP can inhibit the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. ITCP has also been shown to improve mitochondrial function, which can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ITCP is its high potency, which makes it an attractive candidate for drug development. ITCP has also been shown to have low toxicity, which is important for its potential therapeutic applications. However, one limitation of ITCP is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on ITCP. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of ITCP and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of novel ITCP derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Finally, ITCP could also be studied for its potential applications in other areas, such as cancer therapy and cardiovascular disease.
Méthodes De Synthèse
The synthesis of ITCP involves the reaction of 1-(5-isopropyl-3-thienyl)carbonyl)piperazine with 2-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction of the resulting imine intermediate. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(2)18-12-16(13-23-18)19(22)21-10-8-20(9-11-21)17-7-5-4-6-15(17)3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIIPVDWFGTSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenyl)piperazin-1-yl][5-(propan-2-yl)thiophen-3-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)


![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
